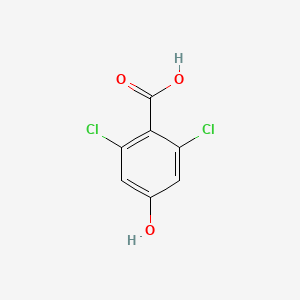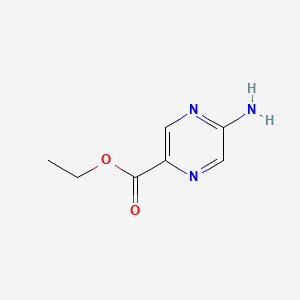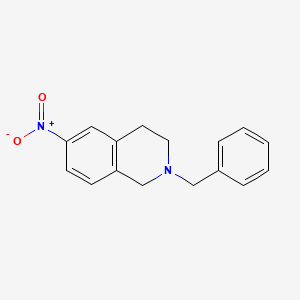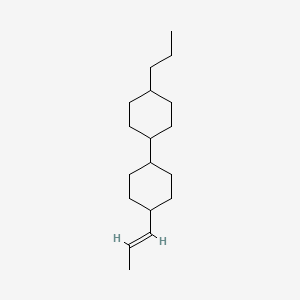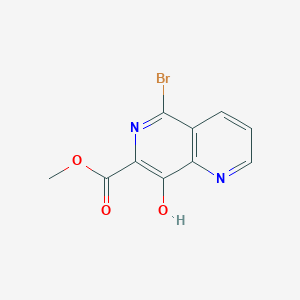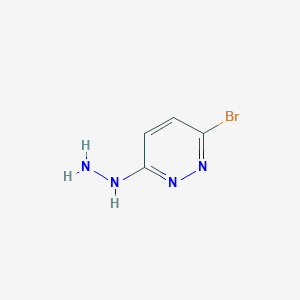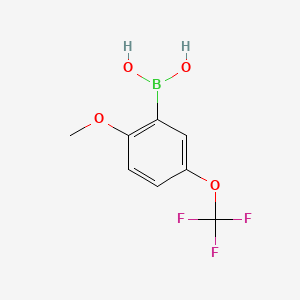
2-Methoxy-5-(trifluoromethoxy)phenylboronic acid
Übersicht
Beschreibung
2-Methoxy-5-(trifluoromethyl)phenylboronic acid is a chemical compound with the molecular formula C8H8BF3O3 . It has a molecular weight of 219.96 g/mol . The IUPAC name for this compound is [2-methoxy-5-(trifluoromethyl)phenyl]boronic acid .
Molecular Structure Analysis
The molecular structure of 2-Methoxy-5-(trifluoromethyl)phenylboronic acid consists of a phenyl ring substituted with a methoxy group and a trifluoromethyl group . The boronic acid group is attached to the phenyl ring .Chemical Reactions Analysis
Boronic acids, including 2-Methoxy-5-(trifluoromethyl)phenylboronic acid, are known to participate in various chemical reactions. For instance, they are used as reactants in the Suzuki reaction for the synthesis of aryl- and hetarylfurocoumarins .Physical And Chemical Properties Analysis
2-Methoxy-5-(trifluoromethyl)phenylboronic acid has several physical and chemical properties. It has a molecular weight of 219.96 g/mol and a molecular formula of C8H8BF3O3 . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The introduction of the -OCF3 group influences the acidity of the compound .Wissenschaftliche Forschungsanwendungen
Catalyst in Chemical Reactions
- Dehydrative Condensation Catalysis : 2,4-Bis(trifluoromethyl)phenylboronic acid catalyzes dehydrative amidation between carboxylic acids and amines, an efficient process for α-dipeptide synthesis. The ortho-substituent of boronic acid is crucial in preventing amines' coordination to the boron atom of the active species, thereby accelerating amidation (Wang, Lu, & Ishihara, 2018).
Fluorescence Quenching in Biological Studies
- Studying Fluorescence Quenching : The fluorescence quenching of certain boronic acid derivatives, including 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid, is analyzed using steady-state fluorescence measurements. These studies are significant in understanding the static quenching mechanism in diffusions-limited reactions (Geethanjali, Nagaraja, & Melavanki, 2015).
Medical Applications in Wound Healing
- Hydrogel Dressings for Diabetic Foot Wound Healing : Phenylboronic acid-based hydrogel dressings have been developed for chronic wounds of type II diabetic foot. These dressings are responsive to pH/glucose levels and facilitate wound healing by reducing inflammation and enhancing angiogenesis (Liang et al., 2022).
Zukünftige Richtungen
The future directions of research involving 2-Methoxy-5-(trifluoromethyl)phenylboronic acid could involve further exploration of its physicochemical, structural, antimicrobial, and spectroscopic properties . Additionally, its potential applications in various chemical reactions and its mechanism of action could be areas of future study .
Eigenschaften
IUPAC Name |
[2-methoxy-5-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O4/c1-15-7-3-2-5(16-8(10,11)12)4-6(7)9(13)14/h2-4,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDNMFGRXYPDJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC(F)(F)F)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623852 | |
| Record name | [2-Methoxy-5-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(trifluoromethoxy)phenylboronic acid | |
CAS RN |
290832-43-8 | |
| Record name | [2-Methoxy-5-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

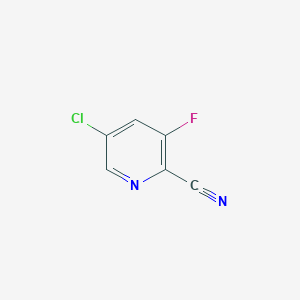
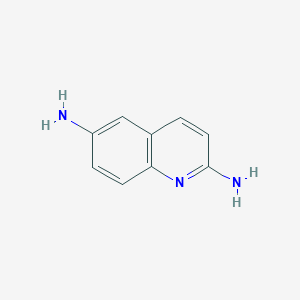
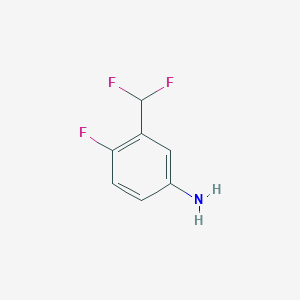
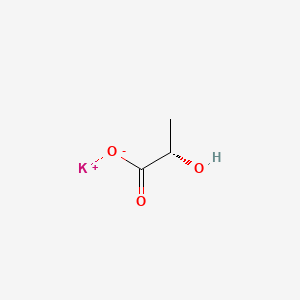
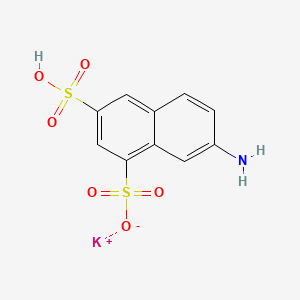
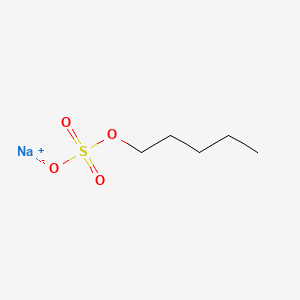
![2-Mercaptobenzo[d]thiazole-6-carbonitrile](/img/structure/B1592704.png)
